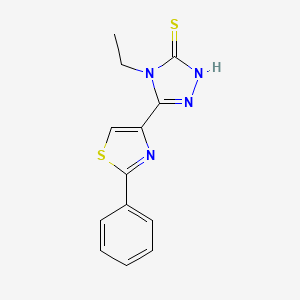

4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of thiazole and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors

Reaction Conditions:

Cyclization: The cyclization step is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions.

Condensation: The condensation reaction with 2-phenylthioamide is typically performed in an acidic medium, often using hydrochloric acid or acetic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the thiazole or triazole rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study showed that synthesized compounds displayed promising activity against various bacterial strains and fungi, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Positive |

| Staphylococcus aureus | Positive |

| Candida albicans | Positive |

The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of essential enzymes due to the presence of the thiol group in the structure .

Antifungal Properties

The compound has also been investigated for its antifungal activities. Studies indicate that it can inhibit growth in pathogenic fungi, making it a candidate for developing new antifungal agents. The structural characteristics contribute to its ability to interact with fungal cell membranes effectively .

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells is being explored, with preliminary studies indicating potential efficacy against specific cancer lines .

Corrosion Inhibition

Recent studies have evaluated the use of this compound as a corrosion inhibitor for metals. The compound's thiol group is effective in forming protective layers on metal surfaces, thereby reducing corrosion rates significantly in acidic environments .

Photovoltaic Materials

The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Research indicates that it can enhance charge transport properties when incorporated into photovoltaic devices, leading to improved efficiency .

Study on Antimicrobial Activity

A comprehensive study published in the Istanbul Journal of Pharmacy highlighted the synthesis and antimicrobial evaluation of various triazole derivatives. The results indicated that certain modifications to the structure led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Corrosion Studies

Another significant study focused on the corrosion inhibition properties of this compound. The findings revealed that this compound could effectively protect steel surfaces from corrosion in saline environments, demonstrating its potential for industrial applications .

Mecanismo De Acción

The mechanism of action of 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

- 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

- 4-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

- 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-sulfonic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both thiazole and triazole rings, along with the thiol group, allows for a broader range of interactions with biological targets and greater versatility in synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Actividad Biológica

4-Ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4S2, with a molecular weight of 296.39 g/mol. The compound features a triazole ring with a thiol group and a phenylthiazole moiety, contributing to its biological activity.

Biological Activity Overview

The biological activities of 1,2,4-triazole derivatives are well-documented. This compound has shown promising results in various studies related to:

-

Anticancer Activity

- Mechanism : The triazole nucleus acts as a pharmacophore that interacts with biological receptors. It has been reported that compounds containing the triazole moiety exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell migration .

- Case Studies : In vitro studies have demonstrated that derivatives of triazole-thiol compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines with notable efficacy .

-

Antimicrobial Activity

- Spectrum : The compound has shown activity against a range of microorganisms. Triazole derivatives often exhibit both antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens .

- Research Findings : In studies assessing the antimicrobial potency of related compounds, moderate to high antibacterial activity was noted against Gram-positive and Gram-negative bacteria .

- Antioxidant Properties

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Tested Against | Reference |

|---|---|---|---|

| Anticancer | High | IGR39 (melanoma), MDA-MB-231 | |

| Antimicrobial | Moderate | Various bacteria | |

| Antioxidant | Significant | Free radical scavenging assays |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Many triazole derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Propiedades

IUPAC Name |

4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S2/c1-2-17-11(15-16-13(17)18)10-8-19-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBHRLQPLCNELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.